Cas no 2490375-54-5 (1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane)
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane Chemical and Physical Properties
Names and Identifiers
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- 2490375-54-5
- EN300-27028946
- EN300-37374150
- 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
- 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane
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- MDL: MFCD32852535
- Inchi: 1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2
- InChI Key: BXOXBYVRPYOWSV-UHFFFAOYSA-N
- SMILES: IC12CC(CC(F)(F)F)(C1)C2
Computed Properties
- Exact Mass: 275.96228g/mol
- Monoisotopic Mass: 275.96228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37374150-0.05g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 0.05g |
$2528.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-0.1g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 0.1g |
$2648.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-0.25g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 0.25g |
$2768.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-0.5g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 0.5g |
$2889.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-1.0g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 1.0g |
$3009.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-2.5g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 2.5g |
$5897.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-5.0g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 5.0g |
$8725.0 | 2023-07-09 | ||
| Enamine | EN300-37374150-10.0g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 10.0g |
$12938.0 | 2023-07-09 | ||
| Enamine | EN300-27028946-0.05g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 95.0% | 0.05g |
$800.0 | 2025-03-18 | |
| Enamine | EN300-27028946-0.1g |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
2490375-54-5 | 95.0% | 0.1g |
$1044.0 | 2025-03-18 |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane
Professional Introduction to 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane (CAS No: 2490375-54-5)
The compound 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane (CAS No: 2490375-54-5) represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This bicyclic structure, featuring an iodo substituent and a trifluoroethyl group, has garnered considerable attention due to its versatile reactivity and potential applications in drug development. The unique combination of functional groups makes it a valuable intermediate for constructing complex molecular frameworks, particularly in the synthesis of bioactive molecules.
In recent years, the demand for specialized building blocks in medicinal chemistry has surged, driven by the need for innovative therapeutic agents. The bicyclo1.1.1pentane core is particularly noteworthy for its rigid three-membered ring system, which can enhance the metabolic stability and binding affinity of drug candidates. The presence of an iodine atom at the 1-position provides a convenient handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of heterocyclic compounds and natural product analogs.
The trifluoroethyl group appended to the 3-position introduces fluorine atoms into the molecule, a modification that is increasingly recognized for its ability to modulate pharmacokinetic properties. Fluorinated compounds often exhibit improved bioavailability, reduced metabolic clearance, and enhanced lipophilicity, making them attractive candidates for pharmaceutical applications. This particular substitution pattern has been explored in various contexts, including the development of antiviral and anticancer agents, where fluorine-containing moieties can play a critical role in optimizing drug efficacy.
Recent studies have highlighted the utility of 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane as a precursor in the synthesis of novel scaffolds with therapeutic potential. For instance, researchers have leveraged this compound to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The rigid bicyclic framework serves as an excellent scaffold for designing molecules that can interact with biological targets with high precision. Additionally, the electronic properties conferred by the iodine and fluorine substituents allow for fine-tuning of molecular interactions, enabling the optimization of binding affinities and selectivity.
The synthetic versatility of 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane extends beyond its role as a building block for drug discovery applications. It has also been utilized in materials science research, where its unique structural features contribute to the development of advanced polymers and liquid crystals with tailored properties. The trifluoroethyl group's ability to impart specific electronic characteristics has made this compound particularly valuable in designing materials with enhanced thermal stability and chemical resistance.
From a mechanistic standpoint, the reactivity of 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane has been extensively studied to understand its role in various synthetic transformations. The iodine atom undergoes typical palladium-catalyzed cross-coupling reactions with aryl or vinyl halides and triflates under mild conditions, facilitating the construction of diverse arylated and vinylated derivatives. Meanwhile, the trifluoroethyl group can participate in nucleophilic substitution reactions or undergo metal-mediated deprotonation to generate organometallic intermediates suitable for further elaboration.
The growing interest in fluorinated compounds has spurred innovation in synthetic methodologies tailored to introducing fluorine atoms into complex molecular architectures. 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane exemplifies how strategic functionalization can yield highly valuable intermediates that bridge organic synthesis with pharmaceutical applications. Its incorporation into larger molecules not only enhances structural complexity but also improves physicochemical properties essential for successful drug development.
In conclusion, 1-iodo-3-(2,2,2-trifluoroethyl)bicyclo1.1.1pentane (CAS No: 2490375-54-5) stands out as a versatile and innovative compound with far-reaching implications across multiple disciplines of chemistry and related fields. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutics or advanced materials with tailored functionalities.
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